18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate
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Overview
Description
18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate is a derivative of 18β-Glycyrrhetinic Acid, which is a pentacyclic triterpenoid obtained from glycyrrhizic acidThis compound is known for its various pharmacological properties, including anti-inflammatory, anti-ulcerative, antiallergic, immunomodulatory, antiviral, antitumor, hepatoprotective, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate typically involves the removal of two glucuronic acid groups from glycyrrhizic acid to obtain 18β-Glycyrrhetinic Acid. This is followed by the esterification of 18β-Glycyrrhetinic Acid with (1S)-cis-cyclohexane-1,2-dicarboxylic acid. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of glycyrrhizic acid from licorice roots, followed by its hydrolysis to obtain 18β-Glycyrrhetinic Acid. The subsequent esterification with (1S)-cis-cyclohexane-1,2-dicarboxylic acid is carried out in reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives with enhanced pharmacological properties.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Various substitution reactions can introduce new functional groups, enhancing its solubility and bioavailability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions are various derivatives of 18β-Glycyrrhetinic Acid with modified pharmacological properties. These derivatives are often evaluated for their potential therapeutic applications .
Scientific Research Applications
18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various bioactive compounds.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promise in the treatment of liver diseases, cancer, and inflammatory conditions.
Industry: It is used in the development of pharmaceuticals and cosmetic products due to its bioactive properties .
Mechanism of Action
The mechanism of action of 18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets specific receptors in hepatocytes, leading to its uptake and therapeutic effects in the liver.
Pathways Involved: It modulates pathways such as the PI3K/AKT/NF-κB signaling pathway, which is involved in inflammation and cell survival
Comparison with Similar Compounds
Similar Compounds
18α-Glycyrrhetinic Acid: Another isomer of glycyrrhetinic acid with similar pharmacological properties.
Glycyrrhizic Acid: The parent compound from which 18β-Glycyrrhetinic Acid is derived.
Ursolic Acid: A pentacyclic triterpenoid with similar anti-inflammatory and anticancer properties
Uniqueness
18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate is unique due to its specific esterification with (1S)-cis-cyclohexane-1,2-dicarboxylic acid, which enhances its bioavailability and therapeutic potential compared to its parent compound and other similar triterpenoids .
Properties
CAS No. |
950665-60-8 |
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Molecular Formula |
C₃₈H₅₆O₇ |
Molecular Weight |
624.85 |
Synonyms |
(3β,20β)-3-[[[(1S,2R)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxo-, Olean-12-en-29-oic Acid |
Origin of Product |
United States |
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